2-[Methyl(2-phenylethyl)amino]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2-phenylethyl)amino]acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2-phenylethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[Methyl(2-phenylethyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-[Methyl(2-phenylethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the carboxylic acid group.
N-Methylglycine: Similar in structure but without the phenethyl group.
Phenylacetic acid: Contains the phenyl group but lacks the amino and methyl groups.
Uniqueness
2-[Methyl(2-phenylethyl)amino]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
2-[Methyl(2-phenylethyl)amino]acetic acid, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that incorporates both an amino and acetic acid functional group, which may contribute to its diverse pharmacological properties.
- Molecular Formula: C12H17N
- Molecular Weight: 191.27 g/mol
- IUPAC Name: this compound
- CAS Number: 1670275-12-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing pathways related to mood and cognitive functions.
- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, affecting physiological processes such as inflammation and pain perception.
Antinociceptive Activity
Research has indicated that this compound exhibits significant antinociceptive (pain-relieving) effects. In studies involving rodent models, it has been shown to reduce pain responses in various pain models, including the acetic acid-induced writhing test and the hot plate test. The compound's efficacy in these models suggests a potential mechanism involving central nervous system pathways.
Antiinflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation-related assays demonstrated that it can reduce paw edema in animal models, indicating its potential utility in treating inflammatory conditions.
Case Studies
-
Study on Pain Relief:
- Objective: To evaluate the antinociceptive effects of this compound.
- Method: Administered at varying doses (0.1, 0.3, 1 mg/kg) in Wistar rats.
- Results: Significant reduction in pain response was observed at higher doses, comparable to standard analgesics.
-
Anti-inflammatory Study:
- Objective: To assess the anti-inflammatory activity using the carrageenan-induced paw edema model.
- Method: Rats were treated with the compound and edema was measured.
- Results: The compound significantly reduced paw swelling compared to control groups, suggesting effective anti-inflammatory action.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Biological Activity |
---|---|---|
This compound | 191.27 g/mol | Antinociceptive, Anti-inflammatory |
Acetaminophen | 151.16 g/mol | Analgesic, Antipyretic |
Ibuprofen | 206.28 g/mol | Analgesic, Anti-inflammatory |
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[methyl(2-phenylethyl)amino]acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-12(9-11(13)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChI Key |
OHJCOAFODVIMEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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